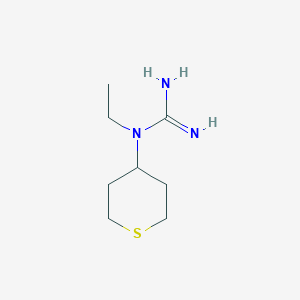

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine

Description

Properties

IUPAC Name |

1-ethyl-1-(thian-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3S/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBSIERBQJASJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase bace1.

Mode of Action

It’s worth noting that some compounds in this class have demonstrated significant anticonvulsant activity in the pentylenetetrazole model.

Biological Activity

1-Ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₄S. The compound features a guanidine moiety linked to a tetrahydrothiopyran ring, which contributes to its unique biological profile.

1. Antitumor Activity

Research indicates that derivatives of compounds containing the tetrahydrothiopyran structure exhibit significant antitumor properties. For instance, certain analogs have shown efficacy against various cancer cell lines, including lung (H460) and colon (HT-29) cancers. These effects are often attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation .

2. Antimicrobial Properties

The compound has demonstrated notable antibacterial and antifungal activities. Studies suggest that it may inhibit the growth of pathogenic bacteria and fungi through disruption of their cellular functions. The mechanism likely involves interference with microbial cell wall synthesis or metabolic pathways.

3. Anticonvulsant Effects

In preclinical models, compounds similar to this compound have shown anticonvulsant properties. This activity is particularly relevant in the context of neurological disorders, where modulation of neurotransmitter systems may provide therapeutic benefits.

The biological activities of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Some derivatives have been identified as inhibitors of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, contributing to its anticonvulsant effects.

Case Studies and Research Findings

Scientific Research Applications

Therapeutic Uses

- Metabolic Disorders : The compound has been investigated for its role in managing conditions like type 2 diabetes and obesity. It may act by modulating insulin sensitivity and lipid metabolism, similar to other guanidine derivatives that inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in glucocorticoid metabolism .

- CNS Disorders : Preliminary studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Case Studies

Several studies have highlighted the neuropharmacological effects of guanidine derivatives:

- Neuroprotection : Research indicates that compounds similar to 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine exhibit protective effects against neuronal cell death induced by oxidative stress and inflammation. For instance, studies on related compounds have shown a reduction in markers of neuroinflammation and apoptosis in animal models .

- Cognitive Enhancement : In animal studies, these compounds have demonstrated potential cognitive-enhancing effects, possibly through modulation of neurotransmitter systems involved in learning and memory processes .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Key Structural Features:

- Core Guanidine Group : Shared with all guanidine derivatives, enabling strong basicity and hydrogen-bonding capabilities.

- Ethyl Substituent : Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) or polar substituents (e.g., nitrate or chloride).

Comparison Table:

*Calculated based on structural similarity.

Physicochemical and Toxicological Differences

- Solubility : The ethyl and thiopyran groups likely reduce water solubility compared to ionic guanidine salts (e.g., nitrate, chloride). This could limit bioavailability in aqueous systems but enhance membrane permeability in biological applications .

- Stability : Unlike guanidine nitrate, which is explosive and thermally unstable, the thiopyran derivative’s neutral structure may improve stability under standard conditions .

- Toxicity : Acute toxicity data are unavailable for the target compound. However, guanidine chloride’s therapeutic use (at controlled doses) and nitrate’s industrial hazards highlight the critical role of substituents in toxicity profiles .

Research Findings and Limitations

Key Insights from Analog Studies

- Guanidine nitrate’s acute toxicity (LD50 ~1,100 mg/kg in mice) underscores the risks of nitro-functionalized derivatives, whereas chloride’s lower LD50 (~475 mg/kg in rats) correlates with its therapeutic use .

- Substituted guanidines with bulky groups (e.g., cyclopropylmethyl) show reduced acute toxicity compared to simpler salts, suggesting that this compound may follow this trend .

Knowledge Gaps

- No ecotoxicology data (e.g., Daphnia magna EC50) or chronic exposure studies exist for the target compound.

- Stability under oxidative conditions (due to thiopyran’s sulfur) remains uncharacterized.

Preparation Methods

General Guanidine Synthesis

Classical guanidine synthesis typically involves the use of guanylating agents. This method is widely used for synthesizing various guanidines and related drugs.

- Thioureas

- Isothioureas

- Amidine sulfonic acids

- Cyanamides

- Carbodiimides

- Triflyl guanidines

- Carboximidamide derivatives

The most common reagents include pyrazole-1-carboximidamide derivatives, S-alkylisothioureas, and protected thiourea derivatives. Introducing a protecting group, such as Boc, is essential to manage reactivity and simplify purification.

Thiourea Route: The reaction of amines with electrophilic thiourea derivatives is a straightforward method for synthesizing di-, tri-, and tetra-substituted guanidines. Optimization of reaction conditions is crucial due to potential carbodiimide intermediate decomposition. Using thioureas with electron-withdrawing protecting groups and activating agents can mitigate this issue, effectively converting them into N-substituted guanidines with different amines.

Synthesis of Tetrahydro-2H-thiopyran Derivatives

A [1+1+1+1+1+1] annulation process can construct tetrahydro-2H-thiopyran 1,1-dioxides. Rongalite acts as a tethered C-S synthon in this reaction and can be chemoselectively used as triple C1 units and as a source of sulfone.

Considerations

- Reaction Conditions: Optimization of reaction conditions is critical, especially when using thiourea derivatives, to prevent the decomposition of carbodiimide intermediates.

- Protecting Groups: Appropriate protecting groups are needed to manage the reactivity of the amine and guanidine groups during the synthesis.

- Reagents: When using thiourea-based methods, be aware of the toxicity associated with reagents like mercury salts and explore alternative reagents like pyrazole carboximidamide transfer reagents.

Q & A

Basic: What synthetic methodologies are established for synthesizing 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine?

The synthesis typically involves coupling guanidine derivatives with functionalized tetrahydrothiopyran intermediates. A general approach includes:

- Step 1 : Preparation of tetrahydro-2H-thiopyran-4-yl precursors via cyclization of thiol-containing substrates (e.g., using Mitsunobu reactions for stereochemical control) .

- Step 2 : Alkylation of guanidine with ethylating agents (e.g., ethyl bromide) under basic conditions .

- Step 3 : Purification via column chromatography or recrystallization, with yields influenced by solvent polarity (e.g., dichloromethane vs. ethanol) and temperature gradients .

Key factors : Steric hindrance from the thiopyran ring may require prolonged reaction times or elevated temperatures (~80°C) .

Basic: How should researchers characterize this compound’s structural integrity?

A multi-technique approach is recommended:

- NMR : H and C NMR to confirm ethyl group integration (δ 1.2–1.4 ppm for CH) and thiopyran ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] and rule out byproducts (e.g., incomplete alkylation) .

- X-ray Crystallography : For absolute configuration determination, particularly if the thiopyran ring exhibits chair or boat conformations .

Basic: What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2/1) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (OSHA PEL: 5 mg/m) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How do electronic effects of the thiopyran moiety influence guanidine reactivity?

The thiopyran’s sulfur atom introduces electron-withdrawing effects , stabilizing the guanidine’s conjugate acid (pKa ~12–13). This enhances metal-coordination capabilities (e.g., with Pt) but reduces nucleophilicity in alkylation reactions . Computational studies (DFT) can model charge distribution to predict reactivity trends .

Advanced: How can contradictory biological activity data for this compound be resolved?

- Source Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting cytotoxicity reports may arise from differences in serum protein binding .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of the thiopyran sulfur) that may interfere with bioassays .

- Dose-Response Curves : Establish EC values across multiple replicates to distinguish true activity from artifacts .

Advanced: What strategies optimize purification from complex mixtures?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts .

- Countercurrent Chromatography : For large-scale purification, exploit differences in partition coefficients between aqueous and organic phases .

- Crystallization Screening : Test solvents like ethyl acetate/hexane (1:3) to exploit the compound’s low solubility in nonpolar media .

Advanced: How does the ethyl group impact coordination chemistry?

The ethyl substituent introduces steric bulk , limiting access to metal centers. In Pt(II) complexes, this reduces binding affinity compared to unsubstituted guanidines. However, it enhances selectivity for larger metal ions (e.g., Pd) . XANES spectroscopy can map coordination geometries .

Advanced: What computational methods predict conformational stability?

- Molecular Dynamics (MD) : Simulate thiopyran ring puckering (chair vs. twist-boat) under physiological conditions .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess energy barriers for ring inversion (>5 kcal/mol indicates high stability) .

Advanced: How to design stability studies for long-term storage?

- Forced Degradation : Expose samples to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .

- Analytical Monitoring : Track decomposition via HPLC-UV at 254 nm, focusing on sulfide oxidation products (~RT 8–10 min) .

- Lyophilization : Improve shelf life by storing as a lyophilized powder under argon .

Advanced: What methodologies detect trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.